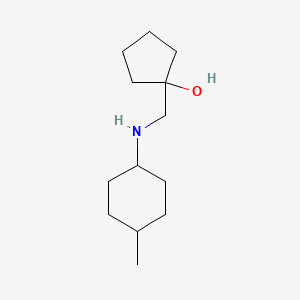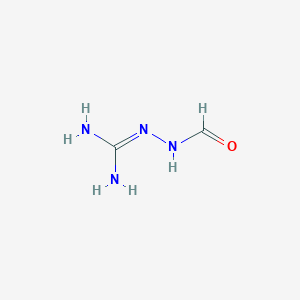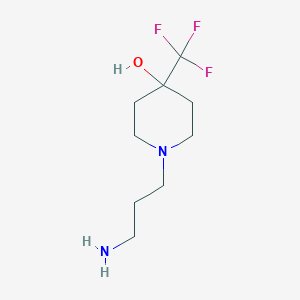
(R)-3-Amino-2-oxooxetane-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique oxetane ring structure, which imparts distinct chemical properties. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. Subsequent functionalization steps introduce the amino and carboxamide groups.
Industrial Production Methods
Industrial production of ®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine or alcohol derivatives.
Scientific Research Applications
®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-oxooxetane-3-carboxamide: The non-hydrochloride form of the compound.
(S)-3-Amino-2-oxooxetane-3-carboxamide hydrochloride: The enantiomer of the compound with different stereochemistry.
3-Amino-2-oxooxetane-3-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C4H7ClN2O3 |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
(3R)-3-amino-2-oxooxetane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C4H6N2O3.ClH/c5-2(7)4(6)1-9-3(4)8;/h1,6H2,(H2,5,7);1H/t4-;/m1./s1 |
InChI Key |
YOUYBRZMUMNELG-PGMHMLKASA-N |
Isomeric SMILES |
C1[C@](C(=O)O1)(C(=O)N)N.Cl |
Canonical SMILES |
C1C(C(=O)O1)(C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
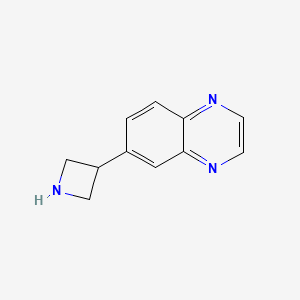
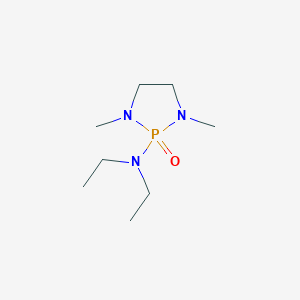
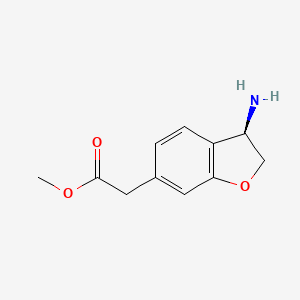


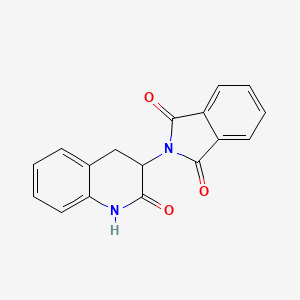

![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
